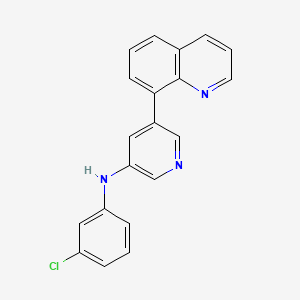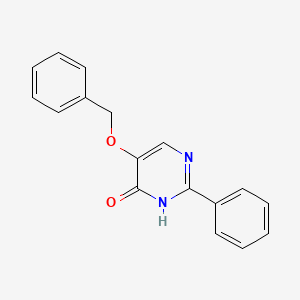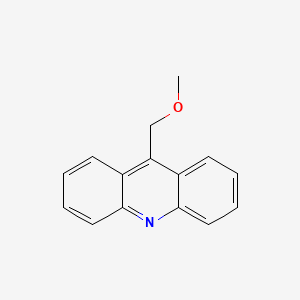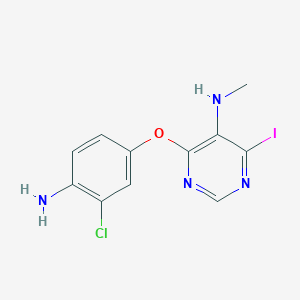
3-Pyridinamine, N-(3-chlorophenyl)-5-(8-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is a complex organic compound that features a pyridine ring substituted with a quinoline moiety and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution with Chlorophenyl Group: The final step involves the substitution of the pyridine ring with a chlorophenyl group using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
類似化合物との比較
Similar Compounds
- N-(3-BROMOPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-FLUOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
- N-(3-METHOXYPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE
Uniqueness
N-(3-CHLOROPHENYL)-5-(QUINOLIN-8-YL)PYRIDIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
CAS番号 |
875147-06-1 |
|---|---|
分子式 |
C20H14ClN3 |
分子量 |
331.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C20H14ClN3/c21-16-6-2-7-17(11-16)24-18-10-15(12-22-13-18)19-8-1-4-14-5-3-9-23-20(14)19/h1-13,24H |
InChIキー |
ZGWZVLXVNCWPHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NC4=CC(=CC=C4)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)


